CP-640186 is a synthetic, isozyme-nonselective inhibitor of ACC, a key enzyme involved in fatty acid synthesis. [] It is a potent, reversible, uncompetitive inhibitor of both ACC1 and ACC2 isoforms. [] While initially investigated for its potential in treating metabolic disorders like type 2 diabetes, CP-640186 has emerged as a valuable tool in studying lipid metabolism and its impact on various cellular processes. [, , , , , , , , , ]
Molecular Structure Analysis
The molecular structure of CP-640186 has been analyzed through X-ray crystallography, revealing key interactions with the carboxyltransferase domain of human ACC2. [, ] The structure highlights distinctions from the yeast enzyme complex, particularly regarding inhibitor conformation due to differing residues in the binding pocket. [] Additionally, the C-terminus of the human ACC2 carboxyltransferase domain, comprised of three intertwined alpha-helices extending outwards from the enzyme, plays a crucial role in inhibitor binding and enzyme functionality. [, ]
Mechanism of Action
CP-640186 exerts its effects by inhibiting both ACC1 and ACC2 isoforms, ultimately reducing the production of malonyl-CoA, a key precursor for fatty acid synthesis. [, , ] This inhibition leads to downstream effects on lipid metabolism:
Reduced Fatty Acid Synthesis: By inhibiting ACC, CP-640186 effectively lowers malonyl-CoA levels, thus limiting the availability of building blocks for fatty acid synthesis. [, , , ] This is reflected in reduced triglyceride synthesis and secretion in various cell types, including liver cells (HepG2) and canine oocytes. [, ]
Increased Fatty Acid Oxidation: Decreased malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. [, , , ] This results in enhanced transport of fatty acids into mitochondria for oxidation, contributing to cellular energy production.
Modulation of Cellular Processes: The impact of CP-640186 extends beyond direct metabolic effects, influencing diverse cellular processes like cell cycle progression, apoptosis, and immune responses. [, , ] For instance, in lung cancer cells, inhibiting ACC with CP-640186 leads to cell cycle arrest and promotes programmed cell death. []
Applications
Metabolic Disorders: Initially investigated for potential in treating metabolic disorders like type 2 diabetes, CP-640186 has shown promise in preclinical studies. [, ] In obese mice, chronic administration improved glucose intolerance, reduced hepatic lipid accumulation, and lowered serum triglyceride levels. [] Additionally, CP-640186 showed protective effects against glucolipotoxicity-induced beta-cell death in a rat insulinoma cell line and human islets. []
Cancer Research: Emerging evidence suggests CP-640186's potential in cancer therapy. [, , ] In lung cancer cells, it inhibits proliferation, induces cell cycle arrest, and triggers programmed cell death. [] Research suggests that co-targeting ACC and stearoyl-CoA desaturase 1 (SCD1), another key enzyme in lipid metabolism, may offer a synergistic anti-cancer effect. []
Infectious Diseases: Studies highlight the importance of lipid metabolism in bacterial persistence and antibiotic tolerance. [] Research indicates that CP-640186, by inhibiting fatty acid synthesis, enhances the efficacy of antibiotics like meropenem against persistent bacterial populations. []
Reproductive Biology: In canine oocytes, CP-640186 treatment during in vitro maturation demonstrated a positive impact on nuclear maturation. [] This finding suggests a potential role for ACC modulation in improving in vitro fertilization techniques in canines.
Immunology: Research suggests that CP-640186 can modulate dendritic cell maturation and function. [] By blocking fatty acid synthesis, CP-640186 downregulates co-stimulatory molecule expression and pro-inflammatory cytokine secretion, highlighting the intricate link between lipid metabolism and immune responses. []
Future Directions
Exploring Structure-Activity Relationships: Investigating structural modifications of CP-640186 and their impact on ACC isoform selectivity, potency, and downstream effects could lead to the development of more targeted and effective therapeutics. []
Related Compounds
CP-610431
Compound Description: CP-610431 is an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor. It demonstrates reversible inhibition, exhibiting an uncompetitive mechanism with respect to ATP and a non-competitive mechanism towards bicarbonate, acetyl-CoA, and citrate. This suggests its interaction with the enzymatic carboxyl transfer reaction. []
Soraphen A
Compound Description: Soraphen A is a natural product recognized for its potent and selective inhibition of acetyl-CoA carboxylases (ACC). []
Relevance: Similar to CP-640186, Soraphen A stimulates meiotic resumption in arrested mouse oocytes, accompanied by increased fatty acid oxidation. This shared effect suggests both compounds target ACC activity to influence meiotic maturation. []
Haloxyfop
Compound Description: Haloxyfop, a member of the aryloxyphenoxypropionate class, functions as a commercial herbicide. It exerts its action by inhibiting the carboxyltransferase (CT) activity of acetyl-CoA carboxylase (ACC) in susceptible plants. Notably, haloxyfop binding necessitates a substantial conformational shift at the dimer interface of the CT domain. []
Relevance: While both haloxyfop and CP-640186 target the CT domain of ACC, their inhibitory mechanisms differ. Unlike CP-640186, haloxyfop binds near the active site, requiring significant conformational changes for interaction. This distinction highlights the diverse mechanisms by which compounds can inhibit ACC. []
Tepraloxydim
Compound Description: Tepraloxydim represents another class of commercial herbicides that act by inhibiting the carboxyltransferase (CT) activity of acetyl-CoA carboxylase (ACC). In contrast to haloxyfop, tepraloxydim necessitates only minor, yet crucial, conformational adjustments in the enzyme for binding. []
Diclofop
Compound Description: Diclofop belongs to the aryloxyphenoxypropionate chemical class and functions as an acetyl-coenzyme A carboxylase (ACC) inhibitor. []
Relevance: Like CP-640186, diclofop demonstrates the ability to enhance insulin-stimulated glucose transport in C2C12 myotubes. This suggests that both compounds, through their ACC inhibitory action, can influence glucose uptake in muscle cells, potentially offering therapeutic benefits for insulin resistance. []
Clethodim
Compound Description: Clethodim acts as an acetyl-coenzyme A carboxylase (ACC) inhibitor. []
Relevance: In a manner similar to CP-640186, clethodim enhances insulin-stimulated glucose transport in C2C12 myotubes, indicating a potential role for both compounds in modulating glucose metabolism. []
Malonyl Coenzyme A (Malonyl CoA)
Compound Description: Malonyl Coenzyme A (malonyl CoA) is the direct product of acetyl-CoA carboxylase (ACC). It plays a crucial role in regulating fatty acid metabolism by inhibiting carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting fatty acids into mitochondria for oxidation. []
Relevance: As CP-640186 inhibits ACC, it consequently reduces the production of malonyl CoA. This reduction in malonyl CoA levels is a key mechanism by which CP-640186 exerts its effects on fatty acid metabolism, promoting fatty acid oxidation and impacting lipid-related metabolic pathways. []
Oleic Acid (18:1n-9)
Compound Description: Oleic acid is a monounsaturated fatty acid (MUFA). []
Relevance: Exogenous oleic acid can reverse the anti-growth effects of both CP-640186 and stearoylCoA desaturase-1 (SCD1) inhibitors in lung cancer cells. This suggests that the anti-proliferative effects of CP-640186 might be mediated, in part, by its influence on MUFA levels. []
Palmitoleic Acid (16:1n-7)
Compound Description: Palmitoleic acid belongs to the class of monounsaturated fatty acids (MUFA). []
Relevance: Similar to oleic acid, palmitoleic acid can counteract the growth inhibitory effects of CP-640186 and stearoylCoA desaturase-1 (SCD1) inhibitors in lung cancer cells, indicating a potential link between CP-640186's action and MUFA levels. []
Cis-Vaccenic Acid (18:1n-7)
Compound Description: Cis-vaccenic acid is a monounsaturated fatty acid (MUFA). []
Relevance: In lung cancer cells, cis-vaccenic acid demonstrates the ability to reverse the growth inhibitory effects observed with both CP-640186 and stearoylCoA desaturase-1 (SCD1) inhibitors, further supporting the potential involvement of MUFA in mediating CP-640186's effects. []
Etomoxir
Compound Description: Etomoxir acts as an inhibitor of carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation. []
Relevance: While CP-640186 inhibits ACC to decrease malonyl CoA and indirectly activate CPT I, etomoxir directly inhibits CPT I. In the context of mouse oocyte meiotic maturation, both CP-640186 and etomoxir exhibit opposing effects, with CP-640186 promoting and etomoxir inhibiting the process. This difference highlights their opposing influence on fatty acid oxidation and its downstream impact on meiotic resumption. []
Citrate
Compound Description: Citrate serves as an allosteric activator of acetyl-CoA carboxylase (ACC). []
Relevance: Citrate's activation of ACC contrasts with the inhibitory action of CP-640186. In mouse oocytes, citrate suppresses both meiotic induction and fatty acid oxidation induced by follicle-stimulating hormone. This opposing effect likely arises from citrate's ability to increase malonyl CoA levels, counteracting CP-640186's effect of reducing malonyl CoA. []
CBM-301106
Compound Description: CBM-301106 acts as an inhibitor of malonyl-CoA decarboxylase, the enzyme responsible for converting malonyl CoA to acetyl CoA. []
Relevance: CBM-301106's inhibition of malonyl CoA decarboxylase would lead to increased malonyl CoA levels, an effect opposite to that of CP-640186. Similar to citrate, CBM-301106 suppresses follicle-stimulating hormone-induced meiotic induction and fatty acid oxidation in mouse oocytes, further highlighting the importance of malonyl CoA regulation in this process. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP-640186 is a potent inhibitor of mammalian ACCs and can reduce body weight and improve insulin sensitivity in test animals. CP-640186 has recently been shown to be a potent inhibitor of isoforms of mammalian ACCs with IC50 values of about 55 nM. This is currently the only reported potent inhibitor of mammalian ACCs. In cell cultures as well as in animal models, CP-640186 can reduce tissue malonyl-CoA levels, inhibit fatty acid biosynthesis, and stimulate fatty acid oxidation. Most importantly, CP-640186 can reduce body fat mass and body weight, and improve insulin sensitivity, validating ACCs as targets for antiobesity and antidiabetes drugs.
4-Bromo-2-fluorobenzoic Acid is a halogenated derivative of benzoic acid. 4-Bromo-2-fluorobenzoic Acid is used in the synthesis of pharmaceutically significant products such as d-Amino acid oxidase inhibitors. 4-Bromo-2-fluorobenzoic acid is a halogen substituted benzoic acid. An impurity of Enzalutamide. Enzalutamide is an androgen-receptor (AR) antagonist in LNCaP cells.